molecular formula C15H14O4 B097559 2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- CAS No. 18142-17-1

2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-

Cat. No. B097559
CAS RN: 18142-17-1
M. Wt: 258.27 g/mol
InChI Key: AGQMXCDPDAUABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as plumbagin and is derived from the roots of the medicinal plant Plumbago zeylanica. Plumbagin has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Synthesis and Characterization

  • 2H-Naphtho[1,8-bc]furan has been studied for its synthesis methods and chemical properties. For example, it forms a stable salt when C-protonated and can be oxidized by air to produce 8-hydroxy-1-naphthaldehyde. This compound also undergoes oxidation reactions leading to products structurally similar to gossypol (Berry & Smith, 1972).

Chemical Reactions and Derivatives

  • Studies have explored the creation of various derivatives through reactions like the Diels-Alder reaction and other cycloadditions. For instance, 7-Arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones have been synthesized, demonstrating interesting chemical properties and potential applications in organic chemistry (Bouaziz, Fillion, & Pinatel, 1993).

Electrophilic Substitution Reactions

  • Electrophilic substitution reactions of 4,5-Dihydro-3H-naphtho[1,8-bc]furans have been investigated, offering insights into the chemical behavior of these furan derivatives and their potential applications in synthetic chemistry (Horaguchi & Abe, 1978).

Applications in Sensing Technologies

  • Certain derivatives, like naphtho[2,3-b]furan-4,9-diones, have been found to exhibit selective response to specific cations, indicating potential uses in the development of chromogenic sensors for detecting elements like Hg2+ and Pd2+ in various media (Tang, Zhang, Zeng, & Zhou, 2017).

Natural Occurrence and Extraction

  • Research includes the study of naphtho[2,3-b]furan-4,9-diones and related compounds in natural sources, such as in the extracts of Tabebuia avellanedae, a plant species. This highlights the occurrence of these compounds in nature and their potential extraction for various applications (Steinert, Khalaf, & Rimpler, 1995).

Green Synthesis Approaches

  • Innovative methods have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, emphasizing environmentally friendly approaches. For instance, a water-based synthesis method presents a greener alternative for producing these compounds (Teimouri & Bazhrang, 2008).

properties

CAS RN

18142-17-1

Product Name

2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

5-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12)-tetraene-9,10-dione

InChI

InChI=1S/C15H14O4/c1-6-5-8(16)11-10-9(6)13(18)12(17)7(2)14(10)19-15(11,3)4/h5,16H,1-4H3

InChI Key

AGQMXCDPDAUABZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O

synonyms

3-hydroxy-2,2,5,8-tetramethyl-2H-naphthol(1,8-bc)furan-6,7-quinone
dehydrooxoperezinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
Reactant of Route 2
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
Reactant of Route 3
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
Reactant of Route 4
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
Reactant of Route 5
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
Reactant of Route 6
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.